molecular formula C7H7ClN2OS B3033161 (5-Chloro-2-hydroxyphenyl)thiourea CAS No. 89793-06-6

(5-Chloro-2-hydroxyphenyl)thiourea

Cat. No.: B3033161
CAS No.: 89793-06-6
M. Wt: 202.66 g/mol
InChI Key: OSHLYWNKLYGHQH-UHFFFAOYSA-N
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Description

(5-Chloro-2-hydroxyphenyl)thiourea is an organosulfur compound with the molecular formula C7H7ClN2OS It is a derivative of thiourea, where the phenyl ring is substituted with a chlorine atom at the 5-position and a hydroxyl group at the 2-position

Scientific Research Applications

(5-Chloro-2-hydroxyphenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.

    Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Sens. 1 according to the GHS classification . The hazard statements include H301 - H317 - H318, indicating that it is toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage . The precautionary statements include P280 - P301 + P310 + P330 - P302 + P352 - P305 + P351 + P338 + P310, advising protective measures and actions to take in case of exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-hydroxyphenyl)thiourea typically involves the reaction of 5-chloro-2-hydroxyaniline with thiourea. The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

5-Chloro-2-hydroxyaniline+ThioureaThis compound\text{5-Chloro-2-hydroxyaniline} + \text{Thiourea} \rightarrow \text{this compound} 5-Chloro-2-hydroxyaniline+Thiourea→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-hydroxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenylthioureas.

Mechanism of Action

The mechanism of action of (5-Chloro-2-hydroxyphenyl)thiourea involves its interaction with specific molecular targets. For example, its antibacterial activity may be due to its ability to inhibit essential enzymes in bacterial cells, leading to cell death. The hydroxyl and chlorine substituents on the phenyl ring may enhance its binding affinity to these targets, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound, thiourea, lacks the phenyl ring and substituents.

    Phenylthiourea: Similar to (5-Chloro-2-hydroxyphenyl)thiourea but without the chlorine and hydroxyl groups.

    Chlorophenylthiourea: Contains a chlorine substituent but lacks the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both chlorine and hydroxyl groups on the phenyl ring. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-chloro-2-hydroxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2OS/c8-4-1-2-6(11)5(3-4)10-7(9)12/h1-3,11H,(H3,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHLYWNKLYGHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373969
Record name (5-chloro-2-hydroxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89793-06-6
Record name NSC24997
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5-chloro-2-hydroxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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